

Spectroscopic Analysis of 2-Methyl-1-dodecanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B1605967

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Methyl-1-dodecanol**, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, detailed experimental protocols, and a logical workflow for the analysis of this compound.

Spectroscopic Data

The following sections present representative spectroscopic data for **2-Methyl-1-dodecanol**. This data is compiled based on established principles of spectroscopy and is intended to be a reference for the identification and characterization of this long-chain alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **2-Methyl-1-dodecanol**.

Table 1: Hypothetical ^1H NMR Data for **2-Methyl-1-dodecanol** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.52	d	2H	H-1
1.65	m	1H	H-2
1.25	m	20H	H-3 to H-12
0.90	d	3H	C2-CH ₃
0.88	t	3H	H-12

Table 2: Hypothetical ¹³C NMR Data for **2-Methyl-1-dodecanol** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
68.5	C-1
35.2	C-2
31.9	C-10
29.7	C-4 to C-9
26.5	C-3
22.7	C-11
16.5	C2-CH ₃
14.1	C-12

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. The molecular weight of **2-Methyl-1-dodecanol** is 200.36 g/mol [1]. The mass spectrum of a primary alcohol like **2-Methyl-1-dodecanol** is expected to show a weak molecular ion peak and characteristic fragmentation patterns, including the loss of water ([M-18]) and a prominent peak at m/z 31 corresponding to the [CH₂OH]⁺ fragment[1]. For the isomeric (S)-**2-Methyl-1-dodecanol**, the most prominent mass-to-charge ratio (m/z) peaks are observed at 57, 41, and 55[2].

Table 3: Hypothetical GC-MS Fragmentation Data for **2-Methyl-1-dodecanol**

m/z	Relative Intensity (%)	Proposed Fragment
200	<1	$[M]^+$
182	5	$[M-H_2O]^+$
157	10	$[M-C_3H_7]^+$
129	15	$[M-C_5H_{11}]^+$
101	20	$[M-C_7H_{15}]^+$
83	40	$[C_6H_{11}]^+$
70	60	$[C_5H_{10}]^+$
57	100	$[C_4H_9]^+$
43	85	$[C_3H_7]^+$
31	50	$[CH_2OH]^+$

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols like **2-Methyl-1-dodecanol**.

NMR Spectroscopy Protocol

This protocol is based on standard procedures for the identification of alcohols using NMR spectroscopy[3][4][5].

- Sample Preparation:
 - Dissolve approximately 10-20 mg of purified **2-Methyl-1-dodecanol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:

- Acquire the spectrum on a 500 MHz NMR spectrometer.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Set the relaxation delay to 1-2 seconds.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).
- **^{13}C NMR and DEPT Acquisition:**
 - Acquire the ^{13}C spectrum on a 125 MHz NMR spectrometer.
 - Use proton decoupling to simplify the spectrum.
 - Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio.
 - A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons, though none are present in **2-Methyl-1-dodecanol**.
 - Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH , CH_2 , and CH_3 groups.
 - Process the data and reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

GC-MS Protocol

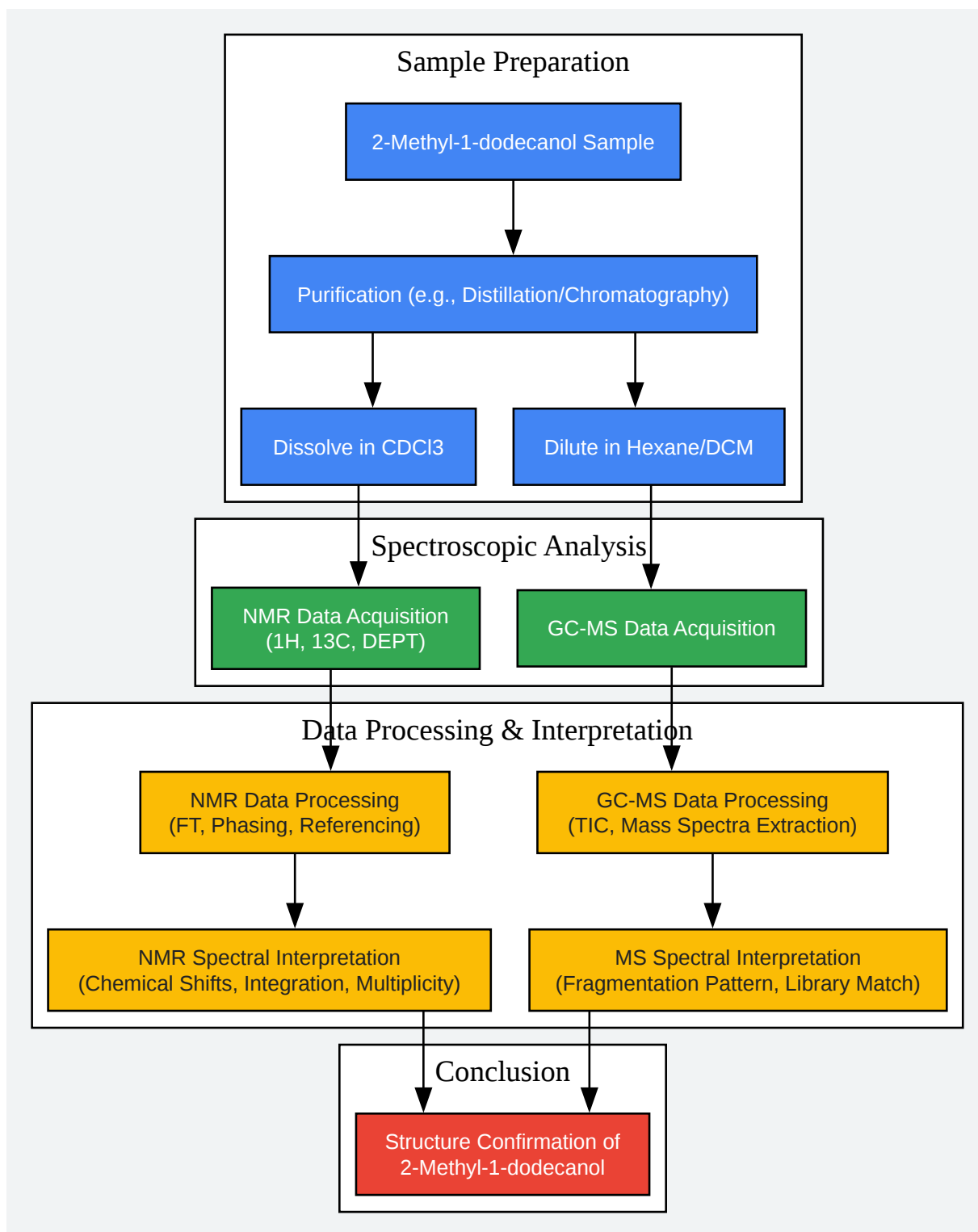
This protocol outlines a general procedure for the analysis of fatty alcohols.

- **Sample Preparation:**
 - Prepare a dilute solution of **2-Methyl-1-dodecanol** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

- If the sample is not sufficiently volatile, derivatization may be necessary. A common method for alcohols is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Injector: Split/splitless injector, with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 30-400.
- Data Analysis:
 - Identify the peak corresponding to **2-Methyl-1-dodecanol** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of the identified peak.
 - Compare the fragmentation pattern to known libraries (e.g., NIST) and theoretical fragmentation patterns for long-chain primary alcohols.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyl-1-dodecanol**.



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